1-[3-Methoxy-4-(2-methoxyphenoxy)phenyl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-Methoxy-4-(2-methoxyphenoxy)phenyl]ethan-1-one is an organic compound with a complex structure that includes methoxy and phenoxy groups attached to a phenyl ring
Preparation Methods
The synthesis of 1-[3-Methoxy-4-(2-methoxyphenoxy)phenyl]ethan-1-one typically involves the reaction of appropriate starting materials under specific conditions. One common method is the Friedel-Crafts acylation of anisole with acetyl chloride, which introduces the ethanone group to the aromatic ring . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-[3-Methoxy-4-(2-methoxyphenoxy)phenyl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can convert the methoxy groups to hydroxyl groups under specific conditions.
Reduction: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[3-Methoxy-4-(2-methoxyphenoxy)phenyl]ethan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of 1-[3-Methoxy-4-(2-methoxyphenoxy)phenyl]ethan-1-one involves its interaction with specific molecular targets. The methoxy and phenoxy groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound may also participate in electron transfer reactions due to its aromatic structure, affecting various biochemical pathways.
Comparison with Similar Compounds
1-[3-Methoxy-4-(2-methoxyphenoxy)phenyl]ethan-1-one can be compared with similar compounds such as:
Acetanisole: An aromatic compound with a similar methoxy group but different overall structure.
Apocynin: Contains a methoxyphenyl group and is used for its anti-inflammatory properties.
4-Methoxyacetophenone: Another compound with a methoxy group attached to an aromatic ring, used in fragrances and flavoring.
These compounds share some structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of this compound.
Properties
CAS No. |
62077-93-4 |
---|---|
Molecular Formula |
C16H16O4 |
Molecular Weight |
272.29 g/mol |
IUPAC Name |
1-[3-methoxy-4-(2-methoxyphenoxy)phenyl]ethanone |
InChI |
InChI=1S/C16H16O4/c1-11(17)12-8-9-15(16(10-12)19-3)20-14-7-5-4-6-13(14)18-2/h4-10H,1-3H3 |
InChI Key |
CFJNNQKBSFQNKE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC2=CC=CC=C2OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.